molecular formula C8H13NOS B2528277 (5-Tert-butyl-1,3-thiazol-2-yl)methanol CAS No. 1803609-92-8

(5-Tert-butyl-1,3-thiazol-2-yl)methanol

Cat. No.: B2528277
CAS No.: 1803609-92-8
M. Wt: 171.26
InChI Key: BDIJDMUPJWAOSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Tert-butyl-1,3-thiazol-2-yl)methanol typically involves the reaction of 2-chloromethyl-5-tert-butylthiazole with a suitable nucleophile such as sodium methoxide . The reaction is carried out in an organic solvent like methanol or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Tert-butyl-1,3-thiazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then be further substituted.

Major Products Formed

    Oxidation: Formation of (5-Tert-butyl-1,3-thiazol-2-yl)aldehyde or (5-Tert-butyl-1,3-thiazol-2-yl)carboxylic acid.

    Reduction: Formation of (5-Tert-butyl-1,3-thiazolidin-2-yl)methanol.

    Substitution: Formation of various substituted thiazole derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Tert-butyl-1,3-thiazol-2-yl)methanol is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and biological activity. The tert-butyl group can provide steric hindrance, affecting the compound’s interaction with molecular targets and potentially enhancing its selectivity and potency .

Biological Activity

(5-Tert-butyl-1,3-thiazol-2-yl)methanol is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with a tert-butyl group at the 5-position and a hydroxymethyl group at the 2-position. Its molecular formula is C8H13NOSC_8H_{13}NOS, and it possesses unique chemical properties that facilitate various biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound has been shown to interact with various enzymes, influencing biochemical pathways. For instance, it may act as an inhibitor or activator of specific enzymes involved in metabolic processes.
  • Cell Signaling Modulation : Research indicates that this compound can affect cell signaling pathways, potentially leading to changes in gene expression and cellular metabolism.
  • Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

Compound Concentration (mM) Zone of Inhibition (mm)
E. coli810
S. aureus812
B. subtilis811
S. epidermidis89

This table summarizes the effectiveness of various thiazole derivatives, including this compound, in inhibiting bacterial growth .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The compound's effects vary with dosage; higher concentrations lead to more pronounced biological effects .

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

  • In Vitro Cancer Cell Studies : A study involving HeLa and A549 cell lines showed that treatment with this compound resulted in a dose-dependent inhibition of cell growth and increased rates of apoptosis.
  • Antibacterial Efficacy Testing : In a laboratory setting, the compound was tested against multiple bacterial strains using standard broth microdilution methods to determine its minimum inhibitory concentration (MIC). Results indicated effective inhibition at concentrations as low as 4 mM for certain strains .

Properties

IUPAC Name

(5-tert-butyl-1,3-thiazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-8(2,3)6-4-9-7(5-10)11-6/h4,10H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIJDMUPJWAOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(S1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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